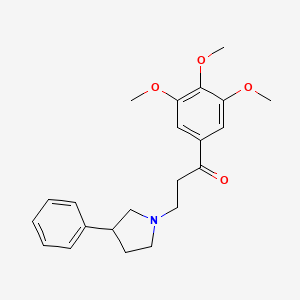![molecular formula C19H14N2O2S B15034509 Cyclopentylidene-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acetonitrile](/img/structure/B15034509.png)
Cyclopentylidene-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a complex organic compound that features a unique combination of a chromenyl group, a thiazolyl group, and a cyclopentylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as ethanol or acetonitrile, and catalysts like piperidine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with DNA and proteins, leading to the inhibition of cellular processes. The thiazolyl group can bind to enzymes and receptors, modulating their activity. The cyclopentylidene moiety can enhance the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
- 2-(2-oxo-2H-chromen-3-yl)acetic acid
- Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate
- 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates
Uniqueness
2-cyclopentylidene-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is unique due to its combination of a chromenyl group, a thiazolyl group, and a cyclopentylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C19H14N2O2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-cyclopentylidene-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C19H14N2O2S/c20-10-15(12-5-1-2-6-12)18-21-16(11-24-18)14-9-13-7-3-4-8-17(13)23-19(14)22/h3-4,7-9,11H,1-2,5-6H2 |
InChIキー |
QYROMSWMJQHODQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15034429.png)
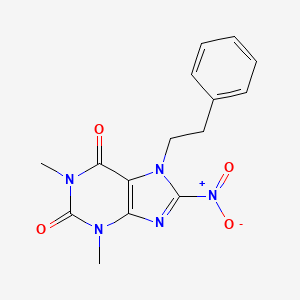
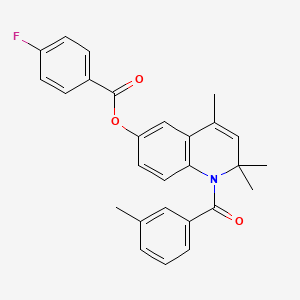
![Ethyl 4-(4-methoxyphenyl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B15034444.png)

![(5Z)-1-(4-methoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15034456.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15034474.png)
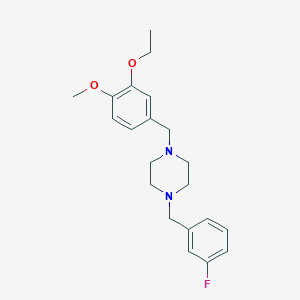
![7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B15034484.png)
![2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B15034491.png)
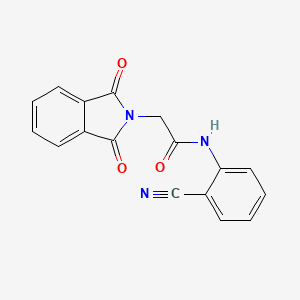
![2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B15034502.png)
![4-({4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-methylbenzamide](/img/structure/B15034527.png)
